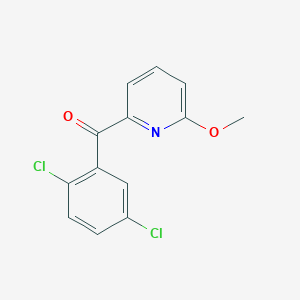![molecular formula C9H8F3NO4 B1463267 2-[4-Nitro-3-(trifluoromethyl)phenoxy]ethan-1-ol CAS No. 873453-82-8](/img/structure/B1463267.png)
2-[4-Nitro-3-(trifluoromethyl)phenoxy]ethan-1-ol
Overview
Description
“2-[4-Nitro-3-(trifluoromethyl)phenoxy]ethan-1-ol” is an organic compound . It is a major product of the solution phase photodecomposition of fluorodifen . It appears as a powder .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H8F3NO4 . Its molecular weight is 251.16 . The IUPAC name for this compound is 2-[4-nitro-3-(trifluoromethyl)phenoxy]ethanol .Physical And Chemical Properties Analysis
“this compound” appears as a powder . Its storage temperature is room temperature .Scientific Research Applications
Atmospheric Occurrence and Formation Mechanisms
Nitrophenols, including compounds structurally related to 2-[4-Nitro-3-(trifluoromethyl)phenoxy]ethan-1-ol, are significant atmospheric pollutants derived from various sources, including combustion processes and the hydrolysis of pesticides. The atmospheric formation of nitrophenols involves complex pathways, including gas-phase reactions with OH and NO2 radicals, suggesting the need for further research to fully understand these processes and their environmental impacts (Harrison et al., 2005).
Environmental Fate and Effects of Related Compounds
The environmental behavior and effects of compounds similar to this compound, such as the lampricide TFM, have been studied, highlighting transient effects on ecosystems and a minimal long-term toxicological risk. This underscores the importance of understanding the ecological impacts of such chemicals, especially those used in pest control within specific geographic regions (Hubert, 2003).
Degradation Processes and By-products
Investigations into the stability and degradation pathways of related chemicals, such as nitisinone, offer insights into the environmental and health-related implications of using and disposing of similar compounds. Identifying major degradation products and understanding their stability can contribute to assessing potential risks and benefits of these substances' applications in medical treatments and other fields (Barchańska et al., 2019).
Mechanisms of β-O-4 Bond Cleavage
Research on the acidolysis of lignin model compounds provides valuable insights into the chemical mechanisms that could be relevant for the degradation or transformation of compounds like this compound. Understanding these reactions is crucial for developing strategies for the environmental remediation of phenolic pollutants and for the sustainable processing of lignocellulosic biomass (Yokoyama, 2015).
Safety and Hazards
properties
IUPAC Name |
2-[4-nitro-3-(trifluoromethyl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4/c10-9(11,12)7-5-6(17-4-3-14)1-2-8(7)13(15)16/h1-2,5,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDJIYCXXRQKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B1463195.png)
![4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463196.png)

![4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid](/img/structure/B1463199.png)


![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1463202.png)


